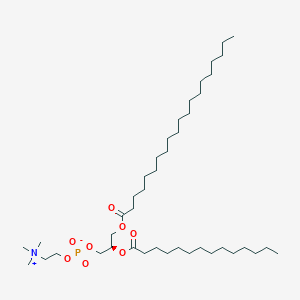
1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-icosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0 in which the 1- and 2-acyl groups are specified as icosanoyl (arachidyl) and tetradecanoyl (myristoyl) respectively. It has a role as a mouse metabolite and a rat metabolite. It derives from an icosanoic acid and a tetradecanoic acid.
Wissenschaftliche Forschungsanwendungen
Phase Behavior and Structural Analysis
- Bolaamphiphilic Phosphocholines: The phase behavior of bolaamphiphilic phosphocholines, similar in structure to 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine, was explored to understand their interactions at the air-water interface and in aqueous dispersions. Techniques like small-angle X-ray scattering and Raman spectroscopy were used for this analysis (Meglio et al., 2000).
Interactions with Environmental Agents
- Ozone Interactions at Air-Water Interface: The interactions of unsaturated phosphocholines with ozone at the air-water interface were studied. This research provides insight into the environmental stability and reactivity of compounds like 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine (Lai et al., 1994).
Analytical Methodologies
- LC Method for Phosphatidylcholine Analysis: A liquid chromatography method was developed for analyzing phosphatidylcholine and its hydrolysis products. This method is relevant for monitoring processes in compounds like 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine (Kiełbowicz et al., 2012).
Raman Spectroscopic Studies
- Raman Spectroscopic Study: This research explored the order and disorder characteristics of lipid bilayers, which is crucial for understanding the physical properties of 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine in biological membranes (McCarthy et al., 2000).
Polymerized Liposomes
- Synthesis of Polymerized Liposomes: Research on the synthesis and use of certain phosphocholines in constructing highly stable polymerized liposomes, which could have applications in drug delivery and membrane modeling, is relevant to the properties of 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine (Sadownik et al., 1986).
Lipid Mixing Properties
- Phase Properties in Lipid Bilayers: Studies on the mixing properties of various phosphatidylcholines in lipid bilayers offer insights into the biophysical behavior of similar compounds (Ahn & Yun, 1999).
Interaction with Viral Proteins
- Interaction with Hepatitis G Virus Peptide: The interaction of a hepatitis G virus peptide with phospholipid membranes, including phosphocholines, highlights the biomedical relevance of such compounds (Sanchez-Martin et al., 2010).
Membrane Fusion Studies
- Extended Phospholipid Conformation in Membrane Fusion: This research provides molecular-level insights into the role of phospholipids like 1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine in membrane fusion processes (Holopainen et al., 1999).
Eigenschaften
Produktname |
1-Eicosanoyl-2-tetradecanoyl-sn-glycero-3-phosphocholine |
|---|---|
Molekularformel |
C42H84NO8P |
Molekulargewicht |
762.1 g/mol |
IUPAC-Name |
[(2R)-3-icosanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
InChI-Schlüssel |
GNUQJONGMHMBKN-RRHRGVEJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



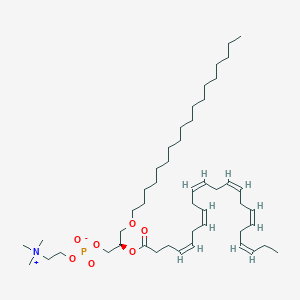
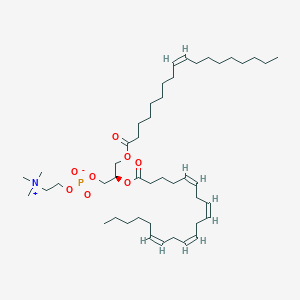
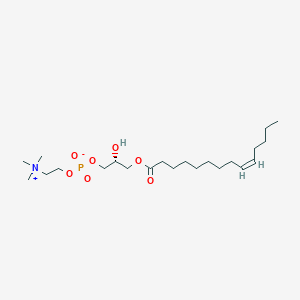

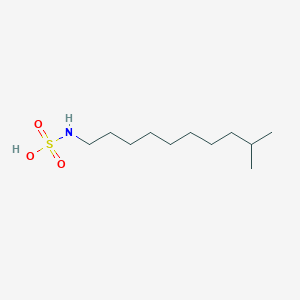
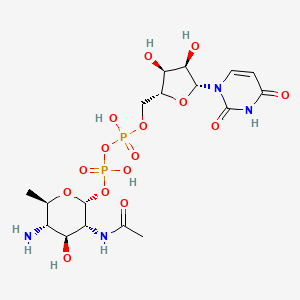
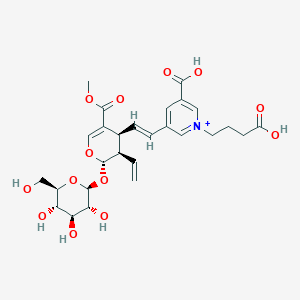

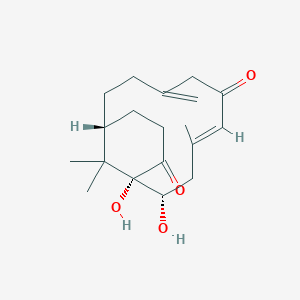
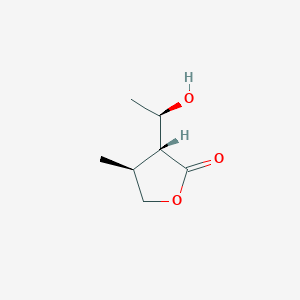
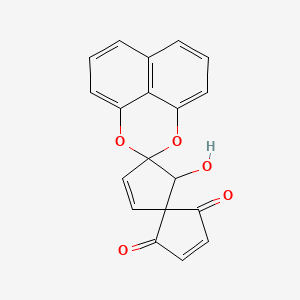
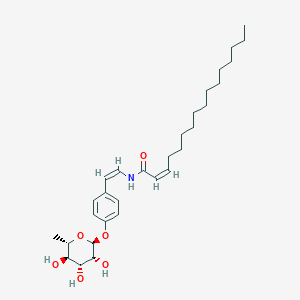

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)